![molecular formula C15H20N2O B2968536 N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide CAS No. 2191110-19-5](/img/structure/B2968536.png)
N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide
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Description
“N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide” is a synthetic analogue of fentanyl, also known as acrylfentanyl . It was identified in powder from a seized capsule found at a forensic psychiatric ward in Denmark . It is sold on the Internet as a 'research chemical’ .
Molecular Structure Analysis
The molecular structure of “N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide” is similar to that of fentanyl, with a benzene ring bound to a piperidine ring .Chemical Reactions Analysis
The main chemical reaction involved in the synthesis of “N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide” is the reaction of the precursor N-phenyl-1-(2-phenylethyl)piperidin-4-amine with an acryloyl analogue of fentanyl .Safety And Hazards
Future Directions
The rapid emergence of new psychoactive substances (NPS) like “N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide” presents a serious problem for public health . The transformation of the market is different from anything recorded historically, leading to a global spread of new psychoactive substances . Future research and policy efforts should focus on monitoring and controlling the spread of these substances.
properties
IUPAC Name |
N-[(1-phenylpiperidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-15(18)16-12-13-8-10-17(11-9-13)14-6-4-3-5-7-14/h2-7,13H,1,8-12H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBKSPSGPAOXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide |
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